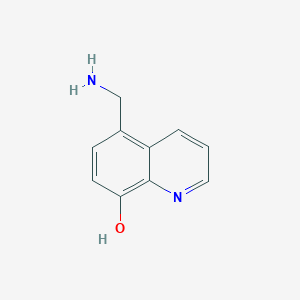

5-(Aminomethyl)quinolin-8-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(aminomethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNQWCOAYXOQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629733 | |

| Record name | 5-(Aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81748-72-3 | |

| Record name | 5-(Aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)quinolin-8-ol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 5-(Aminomethyl)quinolin-8-ol, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical identity, physicochemical properties, synthesis, and significant applications, grounding all claims in authoritative scientific data.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (oxine) core is a privileged scaffold in medicinal chemistry and material science.[1][2] Its defining characteristic is its potent ability to act as a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[1][3] This chelation capability is central to the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.[2][4][5]

This compound emerges as a particularly valuable derivative. The introduction of an aminomethyl group at the C-5 position provides a reactive handle for further synthetic elaboration, enabling the development of novel conjugates and targeted therapeutic agents. This functionalization transforms the basic oxine structure into a versatile building block for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[6]

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

Chemical Structure

The molecule consists of a quinoline ring system substituted with a hydroxyl group at the C-8 position and an aminomethyl group at the C-5 position. This specific arrangement of the hydroxyl group and the quinoline nitrogen is responsible for its characteristic chelating properties.

Caption: 2D Chemical Structure of this compound.

Core Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 81748-72-3 | [7] |

| Molecular Formula | C₁₀H₁₀N₂O | [7] |

| Molecular Weight | 174.20 g/mol | [7] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)CN | [7] |

| InChI | InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2 | [7] |

| InChIKey | KMNQWCOAYXOQKY-UHFFFAOYSA-N | [7] |

Physicochemical and Computed Properties

The physicochemical properties of a compound govern its solubility, membrane permeability, and overall suitability for drug development. The data presented below are computationally derived and provide a strong baseline for experimental design.

| Property | Value | Significance | Source |

| XLogP3 | 0.9 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [7] |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | Suggests good potential for oral bioavailability, as it is below the 140 Ų threshold often used in drug design. | [7][8] |

| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding. | [7] |

| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen, hydroxyl oxygen, and amine nitrogen can accept hydrogen bonds. | [7][8] |

| Rotatable Bond Count | 1 | Low rotational freedom contributes to a more defined conformation, which can be advantageous for specific receptor binding. | [7] |

| Appearance | Solid (predicted) | Typical for heterocyclic compounds of this molecular weight. | [9] |

| Melting Point | 279 °C (dec.) (for dihydrochloride salt) | The high melting point of the salt form indicates strong intermolecular forces and ionic character. |

Synthesis and Characterization

Synthetic Strategy: A Modular Approach

The synthesis of aminomethylated 8-hydroxyquinolines is often achieved through variations of the Mannich reaction or via multi-step sequences starting from functionalized precursors.[1][10][11] A robust and common strategy involves the chemical modification of a pre-existing quinoline core, which allows for precise control over the position of the aminomethyl group.

One effective pathway begins with 5-(chloromethyl)quinolin-8-ol, which serves as a reactive electrophile for nucleophilic substitution by an amine source. This method is direct and avoids the sometimes harsh conditions of classical Mannich reactions.

Caption: Synthetic Workflow for this compound.

Experimental Protocol: Synthesis from 5-(Chloromethyl)quinolin-8-ol Hydrochloride

This protocol describes a representative synthesis. As a self-validating system, it includes steps for reaction monitoring and product confirmation.

Materials:

-

5-(Chloromethyl)quinolin-8-ol hydrochloride (1.0 eq)

-

Aqueous ammonia (28-30%) or Ammonium Hydroxide (excess, ~10-20 eq)

-

Ethanol (or other suitable polar solvent)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-(chloromethyl)quinolin-8-ol hydrochloride (1.0 eq) in ethanol.

-

Rationale: Ethanol is chosen as a solvent due to its ability to dissolve the starting material upon heating and its compatibility with the aqueous base.

-

-

Amine Addition: Add an excess of aqueous ammonia to the suspension. The reaction is often exothermic; addition may be controlled using an ice bath if necessary.

-

Rationale: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of secondary and tertiary amine byproducts. It also acts as a base to neutralize the hydrochloride salt.

-

-

Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for several hours (typically 2-6 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating increases the rate of nucleophilic substitution. TLC is a critical in-process control to ensure the reaction has gone to completion, preventing unnecessary energy expenditure and byproduct formation.

-

-

Workup and Extraction: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate. Neutralize any remaining acid with a saturated solution of sodium bicarbonate until the aqueous layer is slightly basic (pH ~8-9).

-

Rationale: This step partitions the desired product, which is more soluble in the organic layer at a neutral to basic pH, from inorganic salts and excess ammonia.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Rationale: Multiple extractions ensure maximum recovery of the product. The brine wash removes residual water, and drying with sodium sulfate prepares the solution for solvent removal.

-

-

Purification: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Rationale: Purification is essential to remove unreacted starting materials and any byproducts, ensuring the final compound's identity and purity for subsequent applications.

-

Spectroscopic Confirmation

While specific spectral data must be acquired experimentally, the structure of this compound allows for predictable spectroscopic signatures.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline ring system, a characteristic singlet for the benzylic methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

-

FT-IR: Key vibrational bands would include broad O-H and N-H stretching peaks (~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and characteristic C=C/C=N stretching in the fingerprint region (~1600-1400 cm⁻¹).[12][13]

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight (174.20 Da).[7]

Applications in Research and Drug Development

The unique combination of a metal-chelating pharmacophore and a synthetically versatile aminomethyl handle makes this compound a valuable platform for developing targeted therapies.

-

Anticancer Agent Development: Derivatives of 8-hydroxyquinoline have shown potent anticancer activity.[14][15] The core scaffold can induce apoptosis and inhibit cell proliferation, sometimes through mechanisms involving the generation of reactive oxygen species (ROS) or the inhibition of key enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][16] The aminomethyl group on this compound can be used to attach tumor-targeting moieties or to modify physicochemical properties to enhance efficacy and selectivity.[16]

-

Antimicrobial and Antifungal Research: 8-Hydroxyquinoline and its derivatives are well-documented antimicrobial and antifungal agents.[3][5] Their activity is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.[3] Fibrous materials incorporating related compounds have demonstrated strong antibacterial efficacy against pathogens like S. aureus and antifungal activity against C. albicans.[3][5]

-

Corrosion Inhibition: The nitrogen and oxygen atoms in the quinoline structure allow it and its derivatives to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, an application of interest in material science.[12]

Safety and Handling

Proper handling is crucial when working with any active chemical compound. The information below is aggregated from safety data sheets for 8-hydroxyquinoline and its closely related derivatives.

| Precaution Category | Guideline | Source |

| GHS Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Can be toxic if swallowed. | [8][17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat. Use a respirator if dust is generated. | [17][18][19] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [17][18][20] |

| Storage | Store locked up in a tightly closed container in a cool, dry place. The compound may be light-sensitive. | [17][18] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. | [17][19][20] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [17][19][20] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release to the environment. | [17][18] |

Conclusion

This compound is more than a simple chemical; it is a strategic molecular tool. Its inherent properties, derived from the 8-hydroxyquinoline scaffold, grant it significant biological potential. The addition of the C-5 aminomethyl group provides a gateway for rational drug design, allowing for the creation of sophisticated derivatives with tailored therapeutic profiles. For researchers in medicinal chemistry and material science, this compound represents a foundational element for innovation in the development of novel anticancer agents, antimicrobials, and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes - ProQuest [proquest.com]

- 7. This compound | C10H10N2O | CID 23008755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Amino-8-hydroxyquinoline dihydrochloride | C9H10Cl2N2O | CID 16211947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Aminoquinolin-8-ol | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. mmbio.byu.edu [mmbio.byu.edu]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Mechanism of Action of 5-(Aminomethyl)quinolin-8-ol

Executive Summary

5-(Aminomethyl)quinolin-8-ol is a synthetic organic compound belonging to the 8-hydroxyquinoline (8HQ) class of molecules. Its mechanism of action is primarily rooted in its potent ability to act as a bidentate chelator of transition metal ions, a characteristic conferred by the nitrogen atom of its quinoline ring and the adjacent hydroxyl group. This chelation is not a passive sequestration but an active intervention in metallobiology, leading to profound downstream effects. Most notably, derivatives of this compound have been identified as selective mitochondrial iron chelators, capable of mitigating iron-induced oxidative stress and neuronal death.[1][2] This primary mechanism is complemented by potential secondary activities, including enzyme inhibition and antioxidant effects, making this compound and its analogs compelling candidates for therapeutic development, particularly in the context of neurodegenerative diseases characterized by metal dyshomeostasis.[1][3] This guide provides an in-depth exploration of its core mechanistic principles, supported by validated experimental protocols for its study.

The 8-Hydroxyquinoline Scaffold: A Foundation for Metal-Targeted Therapeutics

The 8-hydroxyquinoline (8HQ) moiety is a privileged scaffold in medicinal chemistry. It consists of a pyridine ring fused to a phenol, with the hydroxyl group at position 8.[3] This specific arrangement creates a powerful and spatially ideal binding site for divalent metal ions.[4] Metal ions like iron (Fe), copper (Cu), and zinc (Zn) are not merely trace elements; they are critical cofactors for a vast array of enzymes and proteins, essential for processes ranging from cellular respiration to DNA synthesis.[5] However, the dysregulation of metal homeostasis is a key pathological feature in many diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, as well as in cancer and microbial infections.[2][4] The therapeutic strategy of using 8HQ derivatives, therefore, is to restore this metal balance, either by sequestering excess toxic metals or by redistributing them to where they are needed.[4]

Physicochemical Profile of this compound

The biological activity of a compound is intrinsically linked to its chemical structure and physical properties. The aminomethyl group at the 5-position modifies the parent 8HQ scaffold, influencing its solubility, lipophilicity, and potentially its target engagement.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[6] |

| Molecular Weight | 174.20 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 81748-72-3 | PubChem[6] |

| XLogP3 | 0.9 | PubChem[6] |

The positive XLogP3 value suggests a degree of lipophilicity, which is crucial for crossing biological membranes, including the blood-brain barrier—a necessary feature for drugs targeting neurodegenerative diseases.[2]

Core Mechanism of Action: Bidentate Metal Ion Chelation

The principal mechanism of action for this compound is its function as a metal ion chelator.[2][4] This process is highly specific to the 8-hydroxyquinoline core structure.

The Pharmacophore: A Bidentate "Claw"

The term "chelate" is derived from the Greek word for "claw," which aptly describes how the molecule binds to a metal ion. The nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the C8-hydroxyl group act as the two points of a claw (bidentate ligand), forming a stable five-membered ring structure with a central metal ion.[7] This interaction neutralizes the charge of the metal ion and forms a lipophilic complex that can more readily traverse cellular membranes.

Caption: Bidentate chelation of a metal ion by this compound.

Neuroprotection via Mitochondrial Iron Chelation

A critical insight into the mechanism of this compound class comes from studies on a close analog, 5-((methylamino)methyl)-8-hydroxyquinoline. Research has shown it to be a selective chelator of mitochondrial iron.[1] In many neurodegenerative diseases, an accumulation of iron within the mitochondria leads to excessive production of reactive oxygen species (ROS) via the Fenton reaction, causing oxidative damage and ultimately, cell death.[1][8]

By penetrating the mitochondria and chelating this labile iron pool, this compound can halt this toxic cascade. This protects sensitive neuronal populations, such as the substantia nigra pars compacta neurons implicated in Parkinson's disease, from oxidative damage and death.[1]

Caption: Neuroprotective mechanism via inhibition of iron-mediated oxidative stress.

Secondary and Associated Mechanisms

While metal chelation is the primary driver, the 8HQ scaffold is known to participate in other biological interactions.

-

Enzyme Inhibition: The structure of quinoline and its derivatives allows them to interact with the active sites of various enzymes. Some quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) by intercalating into DNA, preventing the enzyme from accessing its substrate.[9] Other related structures inhibit enzymes like tyrosinase and cell cycle phosphatases such as Cdc25B.[10][11] This suggests a potential for this compound to act as an enzyme inhibitor, a mechanism that may or may not be dependent on its metal-chelating ability.

-

Antioxidant Activity: Beyond simply preventing the formation of ROS by chelating iron, the phenolic hydroxyl group on the 8HQ ring can potentially act as a direct radical scavenger, donating a hydrogen atom to neutralize free radicals.[5][7]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action, specific, well-controlled experiments are required. The following protocols provide a framework for investigating the metal-chelating properties of this compound.

Protocol: In Vitro Metal Chelation Assay (Spectrophotometric)

This protocol assesses the ability of the compound to chelate iron (Fe²⁺) in a cell-free system by measuring changes in absorbance.

Principle: Many metal indicators form a colored complex with a specific metal ion. A chelating agent will compete with the indicator for the metal ion, causing a decrease in the absorbance of the metal-indicator complex. Here, Ferrozine is used as the indicator for Fe²⁺.

Materials:

-

This compound

-

Ferrozine solution (5 mM in HEPES buffer)

-

FeSO₄·7H₂O solution (2 mM in water)

-

HEPES buffer (20 mM, pH 7.4)

-

96-well microplate

-

Microplate spectrophotometer

Methodology:

-

Preparation of Reagents: Prepare fresh solutions of the compound at various concentrations (e.g., 1 µM to 1 mM) in HEPES buffer. Prepare the FeSO₄ solution immediately before use to minimize oxidation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of HEPES buffer

-

20 µL of the compound solution (or buffer for control)

-

20 µL of FeSO₄ solution

-

-

Initiation: Mix gently and incubate for 5 minutes at room temperature to allow for chelation.

-

Color Development: Add 20 µL of Ferrozine solution to each well. The solution will turn magenta as Ferrozine binds to any remaining free Fe²⁺.

-

Measurement: Incubate for 10 minutes, then measure the absorbance at 562 nm.

-

Calculation: The percentage of chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100

-

A_control is the absorbance of the well without the compound.

-

A_sample is the absorbance of the well with the compound.

-

-

Controls:

-

Negative Control: Reaction mixture without the compound.

-

Positive Control: A known strong iron chelator like EDTA.

-

Blank: Reaction mixture without FeSO₄ to correct for background absorbance.

-

Causality and Validation: This protocol is self-validating. A dose-dependent decrease in absorbance at 562 nm directly indicates that the compound is sequestering Fe²⁺, preventing it from binding to Ferrozine. The inclusion of EDTA as a positive control confirms the assay is working correctly.

Caption: Experimental workflow for the in vitro spectrophotometric chelation assay.

Therapeutic Potential and Applications

The targeted mechanism of this compound makes it a highly attractive candidate for drug development in several areas:

-

Neurodegenerative Diseases: As demonstrated, its ability to chelate excess mitochondrial iron is a direct therapeutic strategy for diseases like Parkinson's and Friedreich's ataxia.[1]

-

Anticancer Therapy: Cancer cells often have a higher demand for metals like iron and copper. Chelating these metals can disrupt cancer cell proliferation and metabolism.[4]

-

Antimicrobial Agents: By sequestering essential metal ions, 8HQ derivatives can inhibit the growth of bacteria and fungi.[3][12]

Conclusion and Future Directions

The mechanism of action of this compound is centered on its robust and specific ability to chelate transition metal ions, particularly iron. This primary action leads to significant downstream biological effects, most notably the mitigation of oxidative stress, which forms the basis of its neuroprotective potential. While secondary mechanisms like enzyme inhibition may also contribute to its overall pharmacological profile, its role as a metal chelator is the core directive.

Future research should focus on elucidating the full spectrum of its metal-binding profile (e.g., Cu²⁺, Zn²⁺), quantifying its ability to cross the blood-brain barrier, and identifying specific enzyme targets to build a complete picture of its therapeutic utility.

References

- 1. The novel mitochondrial iron chelator 5-((methylamino)methyl)-8-hydroxyquinoline protects against mitochondrial-induced oxidative damage and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C10H10N2O | CID 23008755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. dovepress.com [dovepress.com]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism | MDPI [mdpi.com]

- 11. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

5-(Aminomethyl)quinolin-8-ol and its derivatives' biological activity

An In-depth Technical Guide to the Biological Activity of 5-(Aminomethyl)quinolin-8-ol and its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent and diverse biological activities. This is largely attributed to its exceptional metal-chelating capabilities. This technical guide provides an in-depth exploration of this compound, a key derivative of the 8-HQ family, and its analogues. We will dissect its synthesis, multifaceted biological activities—including anticancer, antimicrobial, and neuroprotective properties—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to guide future research and development.

The 8-Hydroxyquinoline Core: A Foundation of Biological Versatility

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[1] This unique structure confers a remarkable ability to act as a bidentate chelating agent, forming stable complexes with a wide array of divalent and trivalent metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺).[2] The biological significance of this chelation is profound; by sequestering metal ions essential for the function of various enzymes and cellular processes, 8-HQ derivatives can disrupt the homeostasis of pathogenic organisms and cancer cells.[3][4] This fundamental property is the primary driver behind the broad spectrum of activities observed in this class of compounds, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[1][4][5] The aminomethyl modification at the 5-position further enhances these properties, creating a potent pharmacophore for targeted therapeutic development.

Synthesis of this compound Derivatives

The introduction of an aminomethyl group onto the 8-hydroxyquinoline scaffold is most commonly achieved through aminomethylation techniques like the Mannich or Betti reactions. These methods offer a versatile and efficient route to a wide range of derivatives.

General Synthetic Approach: The Mannich Reaction

The Mannich reaction is a cornerstone for synthesizing these compounds. It involves the aminoalkylation of the acidic proton at the C-7 position of the 8-hydroxyquinoline ring (or C-5 for some precursors) using formaldehyde (or its equivalent, paraformaldehyde) and a primary or secondary amine.[6]

Generalized Protocol for Mannich-type Synthesis of 7-(Aminomethyl)-8-hydroxyquinoline Derivatives:

-

Reactant Preparation: Dissolve equimolar amounts of 8-hydroxyquinoline, the desired amine (e.g., dimethylamine, phenylamine), and paraformaldehyde in a suitable solvent, typically ethanol.[6]

-

Reaction: Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for initial condensation.

-

Reflux: Heat the reaction mixture to reflux for several hours (e.g., 2-3 hours) to drive the reaction to completion.[6]

-

Isolation: Upon cooling, the product often precipitates out of the solution.

-

Purification: The resulting precipitate is collected by filtration, washed with appropriate solvents (e.g., ethanol, H₂O), and dried to yield the final product.[7]

This approach allows for the creation of a diverse library of derivatives by simply varying the amine component, enabling extensive structure-activity relationship (SAR) studies.[8]

Caption: Generalized workflow for the synthesis of aminomethylated 8-hydroxyquinoline derivatives via the Mannich reaction.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underpinning the biological activity of this compound and its derivatives is their ability to chelate metal ions.[3][4] Many essential enzymes in both mammalian cells and microbes rely on metal cofactors for their catalytic activity. By binding these ions, 8-HQ derivatives disrupt numerous vital cellular pathways.

-

Disruption of Microbial Metabolism: In bacteria and fungi, the sequestration of iron and copper inhibits enzymes involved in respiration and replication, leading to a potent antimicrobial effect.[2] For instance, 8-HQ has been shown to kill Mycobacterium tuberculosis in a copper-dependent manner.[9]

-

Induction of Apoptosis in Cancer Cells: In cancer cells, the formation of 8-HQ-metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and triggering programmed cell death (apoptosis).[3] Furthermore, chelation can inhibit metalloproteins crucial for tumor growth and proliferation.

-

Restoration of Metal Homeostasis: In neurodegenerative diseases like Alzheimer's, metal ion dysregulation contributes to oxidative damage and protein aggregation.[4][10] Lipophilic 8-HQ derivatives can cross the blood-brain barrier, sequester excess metal ions, and potentially restore metal homeostasis, thereby exerting a neuroprotective effect.[10]

Caption: The central role of metal ion chelation in the diverse biological activities of 8-HQ derivatives.

Key Biological Activities and Applications

Anticancer Activity

Derivatives of aminomethylated quinolin-8-ols exhibit significant cytotoxicity against a range of cancer cell lines. This has positioned them as promising candidates for oncological drug development.

The anticancer effect is often linked to the induction of apoptosis.[3] Studies have shown that these compounds can inhibit key regulators of cell survival. For instance, certain 7-((substituted-amino)methyl)quinolin-8-ol derivatives have been designed to inhibit the mouse double minute 2 (MDM2) and 4 (MDM4) proteins, which are critical negative regulators of the p53 tumor suppressor protein.[8]

Table 1: Representative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-Amino-8-hydroxyquinoline (5A8Q) | HeLa (Cervical Cancer) | Cell Viability | Significant decrease | [11] |

| 5-Amino-8-hydroxyquinoline (5A8Q) | MCF-7 (Breast Cancer) | Cell Viability | Significant decrease | [11] |

| Clioquinol (an 8-HQ derivative) | Prostate Cancer | Proteasome Inhibition | Potent activity | [4] |

| MMRi62* | Leukemic Cell Lines | Apoptosis Induction | Cellular growth inhibition |[8] |

*MMRi62 is 7-((2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Antimicrobial (Antibacterial & Antifungal) Activity

The 8-HQ scaffold is a well-established antimicrobial agent.[12] The aminomethyl modification can further enhance this activity. These compounds demonstrate broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13] The mechanism is primarily through metal chelation, which deprives microbes of essential nutrients required for growth and enzyme function.[2][13]

Table 2: Representative Antimicrobial Activity Data

| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Staphylococcus aureus | Antibacterial | Active | |

| 8-Hydroxyquinoline | Escherichia coli | Antibacterial | Active | |

| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | MIC | 3.9 µg/ml | [13] |

| 5-Amino-8-hydroxyquinoline Mats | S. aureus & E. coli | Antibacterial | Good efficacy | [11] |

| 5-Amino-8-hydroxyquinoline Mats | C. albicans | Antifungal | Good efficacy | [11] |

| 8-Hydroxyquinoline Derivatives | Botrytis cinerea | Antifungal | Active | |

Neuroprotective Activity

The role of metal ions in neurodegenerative diseases is a critical area of research. An imbalance of metals like copper and zinc in the brain is linked to the aggregation of amyloid-beta plaques in Alzheimer's disease.[4] 8-HQ derivatives, due to their lipophilic nature and metal chelating ability, are being investigated as therapeutic agents to counteract this.[4][10] They can act as "metal chaperones," binding to excess metals in plaque-rich areas and redistributing them to depleted regions, thereby restoring homeostasis and protecting neurons from oxidative damage.[10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

To assess the anticancer potential of newly synthesized this compound derivatives, the MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a concentrated stock solution (in DMSO). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and potent class of bioactive compounds. Their efficacy stems from the fundamental metal-chelating property of the 8-hydroxyquinoline core, which is tunable through synthetic modifications. The robust anticancer, antimicrobial, and potential neuroprotective activities make them compelling lead structures for modern drug discovery programs.

Future research should focus on:

-

Selective Targeting: Synthesizing derivatives with enhanced selectivity for specific microbial or cancer-associated metalloenzymes to reduce off-target effects.

-

Mechanism Elucidation: Moving beyond chelation to fully understand the downstream signaling pathways these compounds modulate, particularly in the context of apoptosis and neuroinflammation.

-

In Vivo Studies: Translating the promising in vitro results into preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address critical unmet needs in oncology, infectious diseases, and neurology.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. autechindustry.com [autechindustry.com]

- 3. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes - ProQuest [proquest.com]

- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer [mdpi.com]

- 12. rroij.com [rroij.com]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Metal Chelating Properties of 5-(Aminomethyl)quinolin-8-ol

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science, largely owing to their potent metal chelating capabilities.[1][2][3] The introduction of functional groups onto the 8-HQ core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a key derivative, 5-(Aminomethyl)quinolin-8-ol, providing a comprehensive technical overview of its synthesis, the theoretical basis of its metal chelation, and detailed, field-proven protocols for the characterization of its metal complexes. By elucidating the influence of the 5-aminomethyl substituent, this document serves as a foundational resource for researchers aiming to leverage this compound in drug discovery, fluorescent sensor development, and other advanced applications.

Introduction: The 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound featuring a hydroxyl group at the C8 position, peri to the ring nitrogen. This specific arrangement creates a powerful bidentate chelating site, capable of forming stable five-membered rings with a wide array of metal ions.[1][2] This chelation is the cornerstone of the diverse bioactivities of 8-HQ derivatives, which include antineurodegenerative, anticancer, and antimicrobial effects.[3][4] The formation of metal complexes dramatically alters the molecule's properties:

-

Lipophilicity: Chelation neutralizes the charge of the metal ion, increasing the lipophilicity of the resulting complex and enhancing its ability to cross biological membranes.

-

Redox Activity: The coordination environment can modulate the redox potential of the bound metal ion (e.g., Cu²⁺/Cu⁺, Fe³⁺/Fe²⁺), influencing biological redox cycles.

-

Photophysical Properties: The rigidification of the molecular structure upon chelation often leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1]

The strategic placement of substituents on the quinoline ring is a key strategy to modulate these properties. The 5-position is particularly important as it directly influences the electronic environment of the chelating core. The introduction of an aminomethyl group (-CH₂NH₂) at this position, creating this compound, is hypothesized to enhance aqueous solubility and provide an additional site for secondary interactions or further functionalization, thereby modifying the stability and selectivity of metal chelation.

Synthesis of this compound

The synthesis of this compound can be approached through several reliable synthetic routes. The most common methods involve either the amination of a pre-functionalized precursor or a direct aminomethylation via the Mannich reaction. Below is a detailed protocol based on the amination of 5-chloromethyl-8-hydroxyquinoline hydrochloride, a common and scalable approach.

Synthetic Workflow Diagram

References

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

An In-depth Technical Guide to the Fluorescence Properties of 5-(Aminomethyl)quinolin-8-ol

In the landscape of fluorescent molecules, the 8-hydroxyquinoline (8-HQ) scaffold stands out for its rich photophysical behavior and remarkable versatility. Its inherent ability to chelate metal ions, coupled with a fluorescence output that is exquisitely sensitive to its local environment, has made it a cornerstone in the development of chemical sensors and imaging agents.[1] this compound (AMQ) is a key derivative of this family, incorporating a reactive aminomethyl group at the C5 position. This functional handle not only modulates the core electronic properties of the quinoline ring but also serves as a crucial point of attachment for constructing more elaborate molecular probes.[2][3]

This guide provides a comprehensive exploration of the fluorescence properties of AMQ, intended for researchers and professionals in drug development and materials science. We will dissect its fundamental photophysical characteristics, explore the key factors that govern its fluorescence response, and detail its application as a powerful tool for scientific inquiry.

Caption: Chemical structure of this compound (AMQ).[4]

Section 1: Core Photophysical Properties

The fluorescence of 8-HQ and its derivatives is governed by a π-π* electronic transition. However, the parent 8-HQ molecule is weakly fluorescent in many environments. This is primarily due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] Upon excitation, the proton from the hydroxyl group at the 8-position is transferred to the nitrogen atom of the quinoline ring. This process provides a rapid way for the molecule to return to the ground state without emitting a photon.

The introduction of substituents and, most importantly, the chelation of metal ions can block this ESIPT pathway, leading to a dramatic increase in fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][6] This "turn-on" response is the foundation of its utility as a sensor.

Spectral Characteristics

The absorption and emission spectra of AMQ are characteristic of the 8-hydroxyquinoline core. While precise values are highly dependent on the environment, the following table summarizes typical spectral properties observed for related 8-HQ derivatives, providing a baseline for understanding AMQ.

| Property | Typical Range/Value | Conditions/Notes |

| Absorption Max (λ_abs) | ~315 - 330 nm | Corresponds to the π-π* transition of the quinoline ring. Can shift with solvent and pH.[7] |

| Emission Max (λ_em) | ~500 - 540 nm (upon metal chelation) | Significant Stokes shift. The free ligand is often weakly fluorescent or emits at a different wavelength.[8] |

| Stokes Shift | >150 nm | The large shift, a hallmark of ESIPT-capable molecules, minimizes self-absorption and enhances detection sensitivity. |

| Quantum Yield (Φf) | Low (<0.05) to High (>0.5) | Low for the free ligand. Increases substantially upon chelation with metal ions like Al³⁺ or Zn²⁺.[8][9] |

| Fluorescence Lifetime (τ) | ~4 - 24 ns | Varies significantly with the coordinated metal and local environment.[10] |

Environmental Sensitivity: The Role of Solvent and pH

The fluorescence of 8-HQ derivatives is profoundly influenced by the surrounding medium.

-

Solvent Polarity (Solvatochromism): Increasing solvent polarity typically causes a red-shift (a shift to longer wavelengths) in the emission spectrum. This is indicative of a π-π* transition where the excited state possesses a larger dipole moment than the ground state, leading to greater stabilization by polar solvent molecules. The interplay of hydrogen bonding between the fluorophore's hydroxyl and nitrogen groups and the solvent can also modulate the fluorescence output.[11]

-

pH Dependence: The protonation state of AMQ dictates its electronic structure and, consequently, its fluorescence. In acidic media, the quinoline nitrogen is protonated, forming a cationic species. In basic media, the phenolic hydroxyl group is deprotonated, yielding an anionic form. These different species exhibit distinct absorption and emission characteristics. For sensing applications, it is crucial to operate within a pH range where the desired species is stable and responsive to the target analyte.[12][13]

Section 2: Application as a Metal Ion Sensor

The primary application of AMQ and its derivatives is in the detection and quantification of metal ions. The nitrogen atom and the hydroxyl oxygen of the 8-hydroxyquinoline moiety form a highly effective chelation site for a variety of metal ions, including Zn²⁺, Al³⁺, and Mg²⁺.[1][7][14]

Mechanism of Chelation-Enhanced Fluorescence (CHEF)

The "turn-on" fluorescence response upon metal binding is a direct result of blocking non-radiative decay pathways.

-

Increased Rigidity: Chelation of a metal ion locks the ligand into a more rigid, planar conformation. This structural constraint reduces the energy lost through vibrational and rotational motions, favoring radiative decay (fluorescence).[1]

-

Inhibition of ESIPT: The metal ion's coordination to the phenolic oxygen and quinoline nitrogen effectively blocks the proton transfer pathway that quenches the fluorescence of the free ligand.[6]

This dual effect leads to a dramatic enhancement of the fluorescence signal, making these compounds highly sensitive probes. Derivatives of AMQ have been successfully developed as selective sensors for biologically and environmentally important ions like Fe³⁺ and Zn²⁺.[3][13][15][16]

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in AMQ.

Applications in Bioimaging

The ability to selectively detect metal ions has been leveraged for cellular imaging. Derivatives of 8-hydroxyquinoline have been successfully employed to visualize and map the distribution of intracellular ions like Mg²⁺ and Zn²⁺ in living cells using confocal microscopy, providing valuable insights into ion homeostasis and regulation.[12][14]

Section 3: Key Experimental Protocols

Accurate characterization of a fluorophore's properties is paramount. The following sections outline standardized protocols for measuring two key fluorescence parameters.

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

The relative method, which compares the sample's fluorescence to a well-characterized standard, is the most common and accessible approach for determining quantum yield.[17][18]

Caption: Workflow for relative fluorescence quantum yield determination.[17]

Step-by-Step Methodology:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield (Φr) that absorbs and emits in a similar spectral region to your sample.[17] Ensure the standard is soluble in the chosen solvent.

-

Solvent Selection: Use spectroscopic grade solvent for all solutions to minimize background interference. The same solvent must be used for both the sample and the standard.

-

Prepare Solutions: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 in a 10 mm cuvette to avoid inner filter effects.[19]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

For both the sample and standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Perform a linear regression for each data set to obtain the slope (gradient, Grad).[20]

-

Calculate the quantum yield of the sample (Φs) using the following equation:[17][19]

Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φr = Quantum yield of the reference standard

-

Grad_s = Gradient from the plot for the sample

-

Grad_r = Gradient from the plot for the reference

-

n_s = Refractive index of the sample's solvent

-

n_r = Refractive index of the reference's solvent (n_s = n_r if the same solvent is used)

-

-

Protocol: Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a robust parameter, independent of probe concentration.[21] Time-Correlated Single-Photon Counting (TCSPC) is the gold-standard technique for its measurement.[22][23]

Principle of TCSPC:

The sample is excited by a high-repetition-rate pulsed light source (e.g., laser or LED). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.[23] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the lifetime (τ).[21][24][25]

Key Experimental Steps:

-

Instrumentation: A TCSPC system comprising a pulsed light source, a sample holder, a fast and sensitive detector (e.g., PMT), and timing electronics is required.

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.

-

Instrument Response Function (IRF): Measure the IRF or "prompt" by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse itself.

-

Data Acquisition: Acquire the fluorescence decay curve for the sample until sufficient photon counts are collected for good statistical accuracy.

-

Data Analysis: Use specialized software to fit the acquired decay data. For complex systems, the decay may not be a single exponential, requiring multi-exponential fitting to resolve different lifetime components.[21][24]

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H10N2O | CID 23008755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ours.ou.ac.lk [ours.ou.ac.lk]

- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates as selective fluorescent sensors for Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Making sure you're not a bot! [opus4.kobv.de]

- 19. chem.uci.edu [chem.uci.edu]

- 20. agilent.com [agilent.com]

- 21. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. users.ox.ac.uk [users.ox.ac.uk]

- 23. horiba.com [horiba.com]

- 24. edinst.com [edinst.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 5-(Aminomethyl)quinolin-8-ol (AMQ)

Abstract

5-(Aminomethyl)quinolin-8-ol (AMQ) is a derivative of 8-hydroxyquinoline, a molecule renowned for its potent chelating properties and diverse biological activities. Understanding the solubility of AMQ is a critical prerequisite for its application in pharmaceutical development, analytical chemistry, and material science. Poor solubility can impede formulation, reduce bioavailability, and lead to unreliable results in in-vitro assays.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of AMQ that govern its solubility. It outlines a predictive qualitative solubility profile, details a rigorous, step-by-step experimental protocol for quantitative solubility determination using the gold-standard shake-flask method, and discusses the key factors influencing its dissolution. This document is intended to serve as a foundational resource for researchers, enabling them to design robust experimental plans and accelerate the development of AMQ-based applications.

Introduction to this compound (AMQ)

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of therapeutic applications, including antimalarial, anticancer, and antiseptic uses.[3][4][5] this compound is a bifunctional derivative of the well-studied chelating agent 8-hydroxyquinoline (8-HQ). The introduction of the aminomethyl group at the C5 position adds a basic center and a site for further chemical modification, distinguishing its properties from the parent compound.

The molecular structure of AMQ, featuring a hydrophobic quinoline core, a phenolic hydroxyl group, and a basic primary amine, creates a complex amphiphilic and amphoteric character. This structure dictates its solubility, which is highly dependent on the properties of the solvent system, particularly pH.[5][6] A thorough understanding of this solubility behavior is essential for controlling its reactivity, developing stable formulations, and ensuring its efficacy in biological systems.[3][5]

Physicochemical Properties of AMQ

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for AMQ is not widely published, key parameters can be computed or inferred from its structure and related compounds. These properties provide the basis for predicting its behavior in different solvent environments.

| Property | Value (Computed/Estimated) | Source | Significance for Solubility |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[7] | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 174.20 g/mol | PubChem[7] | Essential for converting mass concentration (g/L) to molar concentration (mol/L). |

| XLogP3 | 0.9 | PubChem[7] | A positive logP value indicates a slight preference for lipophilic (non-polar) environments over hydrophilic (aqueous) ones, suggesting limited water solubility for the neutral species. |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | PubChem[7] | TPSA is related to hydrogen bonding potential. A value in this range suggests the molecule can form hydrogen bonds, which is favorable for solubility in polar protic solvents. |

| pKa (Estimated) | Phenolic OH: ~9-10; Aminomethyl NH₃⁺: ~8-9 | Inferred | The presence of both an acidic (phenol) and a basic (amine) group means the molecule's charge state, and thus its aqueous solubility, will be highly pH-dependent. |

| Appearance | Crystalline Solid | Inferred | The solid-state properties (e.g., crystal lattice energy) must be overcome for dissolution to occur. Different polymorphs can exhibit different solubilities. |

Predicted Solubility Profile of AMQ

Based on the physicochemical properties outlined above, a qualitative solubility profile for this compound can be predicted. This serves as a practical starting point for solvent selection in experimental work.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (pH-dependent) | Water, Buffers | Low (Neutral pH) to High (Acidic pH) | The hydrophobic quinoline core limits solubility at neutral pH.[8][9] At low pH, the aminomethyl group becomes protonated (–CH₂NH₃⁺), forming a soluble salt and dramatically increasing aqueous solubility.[9][10] |

| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | These solvents can engage in hydrogen bonding with the hydroxyl and amino groups, facilitating dissolution. However, the aromatic core may limit high solubility.[8][11] |

| Polar Aprotic | DMSO, DMF | Moderately to Highly Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar functional groups and the aromatic quinoline system.[8] |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The high polarity imparted by the hydroxyl and amino groups prevents significant interaction with non-polar solvents.[8] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, a rigorous experimental protocol is required. The shake-flask method is widely considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[12][13] The protocol described below is based on the principles outlined in the OECD Guideline 105.[14][15][16]

Principle

An excess amount of solid AMQ is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved compound. After phase separation, the concentration of AMQ in the saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][17]

Materials and Reagents

-

This compound (AMQ), solid, >98% purity

-

Solvents of interest (e.g., Deionized Water, pH 7.4 Phosphate Buffered Saline (PBS), Ethanol, DMSO)

-

HPLC-grade Acetonitrile and Water

-

Formic Acid or Trifluoroacetic Acid (for mobile phase)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (set to an appropriate wavelength for AMQ, e.g., ~240 nm)

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh approximately 10 mg of AMQ and dissolve it in a suitable solvent (e.g., DMSO or a mobile phase mixture) in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare at least five calibration standards of known concentrations.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid AMQ to a vial (e.g., 5-10 mg). The key is to ensure a solid residue remains after equilibrium is reached.[12]

-

Add a precise volume of the test solvent (e.g., 2 mL) to the vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period. A 24-hour period is common, but 48-72 hours may be necessary to ensure true equilibrium is reached.[13][18]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment for at least 1 hour.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

-

Quantification by HPLC:

-

Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.99.

-

Inject the filtered sample solutions into the HPLC system.

-

If the concentration is above the highest calibration standard, dilute the sample accurately with the solvent and re-analyze.

-

Determine the concentration of AMQ in the samples by interpolating their peak areas from the calibration curve.[13]

-

-

Data Analysis:

-

Calculate the average solubility from the triplicate measurements for each solvent.

-

Report the final solubility in units of mg/mL or µg/mL, and also in molarity (mol/L).

-

For aqueous solutions, the final pH of the saturated solution should be measured and reported, as it can differ from the starting pH.[12]

-

Workflow Diagram: Shake-Flask Solubility Determination

Key Factors Influencing AMQ Solubility

The solubility of AMQ is not a single value but is highly dependent on several environmental and structural factors. Understanding these factors is crucial for controlling its behavior in solution.

Impact of pH

As an amphoteric molecule, pH is the most critical factor governing the aqueous solubility of AMQ.

-

Acidic pH (pH < 7): The primary aminomethyl group (-CH₂NH₂) becomes protonated to form the ammonium cation (-CH₂NH₃⁺). This charged species is significantly more polar and water-soluble than the neutral molecule.

-

Neutral pH (pH ~7.4): The molecule exists predominantly as a neutral species or zwitterion, where its solubility is lowest due to the influence of the hydrophobic quinoline core.

-

Basic pH (pH > 10): The phenolic hydroxyl group (-OH) deprotonates to form the phenolate anion (-O⁻), another charged species that increases water solubility.

This pH-dependent behavior is characteristic of many quinoline derivatives and is a key consideration for developing oral drug formulations or controlling dissolution in biological media.[3][5][6]

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[11] This relationship should be determined experimentally if AMQ is to be used in applications with variable temperature conditions. Heating can be a simple method to create supersaturated solutions, though care must be taken to assess the stability of the compound at elevated temperatures.

Co-solvents

In cases of poor aqueous solubility, the use of water-miscible organic co-solvents (e.g., ethanol, propylene glycol, DMSO) can be an effective strategy for enhancement.[10] Co-solvents work by reducing the overall polarity of the solvent system, which diminishes the energy penalty required to create a cavity for the hydrophobic quinoline core, thereby increasing solubility.

Diagram of Influencing Factors

Conclusion

The solubility of this compound is a complex interplay of its amphoteric chemical structure and the properties of the solvent system. Its behavior is dominated by the pH-dependent ionization of its aminomethyl and hydroxyl functional groups, which can be leveraged to dramatically enhance its aqueous solubility under acidic conditions. For organic systems, polar aprotic solvents like DMSO are predicted to be highly effective. This guide provides both a predictive framework and a robust, validated experimental protocol for the quantitative determination of AMQ solubility. By applying these principles and methods, researchers can accurately characterize this promising compound, mitigate risks associated with poor solubility, and accelerate the translation of their discoveries into practical applications.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H10N2O | CID 23008755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Characterization of 5-(Aminomethyl)quinolin-8-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(Aminomethyl)quinolin-8-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related structural analogs, offering a robust framework for the identification and characterization of this molecule.

Introduction: The Significance of this compound

This compound belongs to the 8-hydroxyquinoline class of compounds, which are renowned for their chelating properties and diverse biological activities. The introduction of an aminomethyl group at the 5-position significantly influences the molecule's polarity, basicity, and potential for further functionalization, making it a valuable synthon for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the study of its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The following sections detail the expected ¹H and ¹³C NMR spectral data, based on analysis of structurally similar compounds and fundamental principles of NMR theory.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the aliphatic protons of the aminomethyl group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet of Doublets | 1H | H-2 |

| ~7.5 | Doublet of Doublets | 1H | H-3 |

| ~8.5 | Doublet | 1H | H-4 |

| ~7.2 | Doublet | 1H | H-6 |

| ~7.6 | Doublet | 1H | H-7 |

| ~4.0 | Singlet | 2H | -CH₂- |

| ~2.5 | Broad Singlet | 2H | -NH₂ |

| ~9.5 | Broad Singlet | 1H | -OH |

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups. The broadness of these signals is a result of proton exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of related quinoline derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-8 |

| ~148 | C-2 |

| ~138 | C-8a |

| ~136 | C-4 |

| ~128 | C-4a |

| ~125 | C-5 |

| ~122 | C-3 |

| ~118 | C-7 |

| ~110 | C-6 |

| ~45 | -CH₂- |

Expertise & Experience: The downfield chemical shift of C-8 is attributed to the deshielding effect of the directly attached electronegative oxygen atom. Similarly, the carbons in the pyridine ring (C-2, C-4) are typically observed at lower field compared to those in the benzene ring due to the electron-withdrawing nature of the nitrogen atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, employ proton decoupling to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600-1450 | Strong | Aromatic C=C and C=N stretching |

| 1350-1250 | Medium | C-N stretching |

| 1250-1150 | Medium | C-O stretching |

Trustworthiness: The broadness of the O-H and N-H stretching bands is a hallmark of hydrogen bonding, which is expected to be significant in the solid state of this compound. The presence of sharp peaks in the fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for definitive identification.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 174 | [M]⁺˙ (Molecular Ion) |

| 157 | [M - NH₃]⁺˙ |

| 145 | [M - CH₂NH]⁺˙ |

| 129 | [Quinoline]⁺˙ |

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting fragments. The loss of ammonia (NH₃) or the CH₂NH radical from the molecular ion are common fragmentation pathways for compounds containing an aminomethyl group. The formation of the stable quinoline cation radical is also a likely event.[1]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for volatile and thermally stable compounds and typically provides detailed fragmentation information. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

Caption: Plausible EI mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, this document serves as a valuable resource for the unambiguous identification and characterization of this important molecule. The detailed experimental protocols and data interpretations are designed to support researchers in their efforts to synthesize, purify, and utilize this compound in a variety of scientific applications.

References

5-(Aminomethyl)quinolin-8-ol: A Technical Guide to its Potential as a Fluorescent Probe